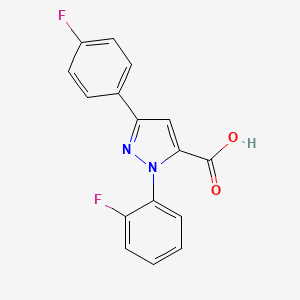

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Description

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with two distinct aryl groups: a 2-fluorophenyl moiety at position 1 and a 4-fluorophenyl group at position 3.

Structurally, the molecule exhibits a planar pyrazole ring system, with dihedral angles between the pyrazole and aryl groups influencing conformational stability. While crystallographic data for this specific compound are lacking, analogous pyrazole derivatives with fluorophenyl substituents display dihedral angles ranging from 4.64° to 10.53°, suggesting moderate to high planarity depending on substitution patterns .

Properties

IUPAC Name |

2-(2-fluorophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O2/c17-11-7-5-10(6-8-11)13-9-15(16(21)22)20(19-13)14-4-2-1-3-12(14)18/h1-9H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUYNEUBSQPDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of fluorine atoms: Fluorination of the phenyl rings can be performed using electrophilic fluorinating agents such as Selectfluor.

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl rings, using reagents such as sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in various biological assays, particularly as an inhibitor in cancer research.

- Anti-cancer Activity : Studies have indicated that 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid exhibits significant inhibition against estrogen receptor alpha (Erα), which is pivotal in breast cancer progression. Molecular docking studies revealed a binding affinity of −10.61 kcal/mol and a Ki value of 16.71 nM, suggesting potential as an anti-breast cancer agent .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can possess anti-inflammatory properties. The compound's structure may allow it to interact with inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Material Science

Fluorinated compounds are often utilized in the development of advanced materials due to their unique properties. The incorporation of fluorine can enhance thermal stability and chemical resistance, making this compound suitable for applications in coatings and polymers.

Case Studies

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms on the phenyl rings enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, increasing its binding affinity and specificity. The pyrazole core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The dual fluorine atoms in the target compound enhance acidity (pKa ~3–4 estimated) compared to non-fluorinated analogs.

- Planarity and Crystallinity: Compounds with smaller dihedral angles (e.g., 4.64° in ) exhibit greater planarity, favoring π-π stacking and crystalline packing. The target compound’s dihedral angles are presumed similar, though steric effects from the 2-F substituent may introduce slight distortion.

- Lipophilicity: The trifluoromethyl group in 1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (LogP = 2.4) significantly increases hydrophobicity compared to the target compound (estimated LogP ~2.8–3.2).

Biological Activity

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of two fluorophenyl groups attached to a pyrazole ring, with a carboxylic acid functional group that may influence its biological activity.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa (Cervical cancer) | 10.5 | Moderate cytotoxicity |

| HepG2 (Liver cancer) | 8.3 | Significant growth inhibition |

| A549 (Lung cancer) | 15.0 | Moderate growth inhibition |

These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation:

- Inhibition of TNF-α Release : Studies have shown that certain pyrazole derivatives can inhibit lipopolysaccharide (LPS)-induced TNF-α release in macrophages, indicating their potential as anti-inflammatory agents.

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways:

- MAPK Pathway Inhibition : The compound has been found to inhibit the phosphorylation of p38 MAPK, leading to reduced expression of pro-inflammatory cytokines.

- Apoptotic Pathways : It may activate caspases and induce mitochondrial dysfunction in cancer cells, promoting apoptosis.

Study 1: Anticancer Efficacy

In a recent study published in Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including the target compound. The results demonstrated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, highlighting their therapeutic potential with reduced toxicity .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in an animal model of arthritis. The study reported that treatment with the compound significantly reduced joint swelling and inflammatory markers compared to control groups .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization reactions between hydrazines and diketones (or equivalents). A multi-step approach may include:

Condensation : Reacting fluorinated aryl hydrazines with β-keto esters or diketones to form the pyrazole core.

Functionalization : Introducing fluorophenyl groups via Suzuki coupling or nucleophilic aromatic substitution.

Carboxylic Acid Formation : Hydrolysis of ester intermediates using NaOH or LiOH under reflux .

Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side products like regioisomers. Use TLC or HPLC to monitor progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry via - and -NMR chemical shifts (e.g., pyrazole C-5 carboxylic acid at ~165 ppm) .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis : Validate molecular formula (CHFNO) with ≤0.4% deviation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated pyrazole derivatives?

Methodological Answer:

- Data Collection : Use synchrotron radiation or high-resolution diffractometers (Mo-Kα radiation, λ = 0.71073 Å) to resolve fluorine’s electron density.

- Refinement : Apply SHELXL (SHELX suite) for anisotropic displacement parameters and hydrogen-bonding networks. For twinned crystals, use TWIN/BASF commands .

- Validation : Check R (<5%) and Flack parameter to confirm absolute configuration .

Q. How do fluorine substituents influence the compound’s bioactivity and binding interactions?

Methodological Answer:

- Electrophilic Effects : Fluorine at the 2- and 4-positions enhances metabolic stability by reducing CYP450-mediated oxidation.

- Hydrogen Bonding : The 4-fluorophenyl group may engage in C–F···H–N interactions with target receptors (e.g., neurotensin NTS2).

- SAR Studies : Compare IC values of fluorinated vs. non-fluorinated analogs in receptor-binding assays (e.g., FLIPR calcium assays for NTS2 selectivity) .

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, buffer pH, incubation time). For example, NTS2 activity may vary in CHO vs. HEK293 cells .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and identify key residues (e.g., Tyr in neurotensin receptors) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-fluorophenyl)pyrazole derivatives) to identify trends .

Q. What strategies optimize pharmacological targeting while minimizing off-target effects?

Methodological Answer:

- Prodrug Design : Mask the carboxylic acid with ethyl esters to improve blood-brain barrier penetration, followed by in vivo hydrolysis .

- Selectivity Profiling : Screen against panels of related receptors (e.g., NTS1 vs. NTS2) using radioligand displacement assays (K < 100 nM for target specificity) .

- Toxicology Studies : Assess hepatotoxicity via hepatic CYP3A4 inhibition assays and mitochondrial membrane potential assays in HepG2 cells .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.